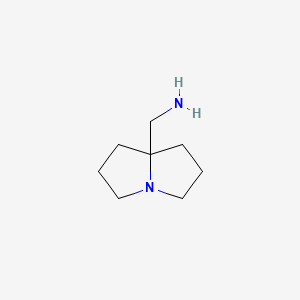

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

カタログ番号 B2377355

CAS番号:

78449-73-7

分子量: 140.23

InChIキー: YSMMVKXAJZFXHK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Molecular Structure Analysis

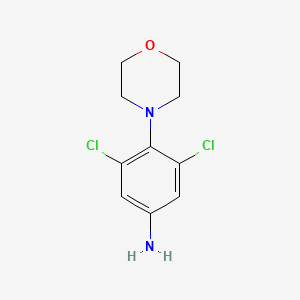

The molecular formula of “(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is C8H16N2. The molecular weight is 140.23.Physical And Chemical Properties Analysis

“(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is a crystalline, white powder. It has a melting point of approximately 230°C, and a boiling point of approximately 300°C. It is highly soluble in water and ethanol, and has a high solubility in a variety of organic solvents.科学的研究の応用

Drug Discovery and Synthesis :

- (Yarmolchuk et al., 2011) explored hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for constructing compound libraries in drug discovery. They developed practical syntheses of derivatives of this bicyclic scaffold, demonstrating its potential to generate libraries of 3D-shaped molecules.

- (Bucci et al., 2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations, which could be beneficial in synthesizing short peptide sequences.

Chemical Transformations and Properties :

- (Miyano et al., 1987a) synthesized several benzoylaminoalkyl-hexahydro-1 H-pyrrolizines and evaluated their antiarrhythmic activities, finding some with significant effects.

- (Miyano et al., 1987b) described chemical transformations of 7a-cyanohexahydro-1H-pyrrolizine into various hexahydro-1H-pyrrolizines, emphasizing the importance of the orientation of the lone pair of the bridgehead nitrogen in these reactions.

Anticancer Activity :

- (Mbugua et al., 2020) reported on palladium and platinum complexes based on pyrrole Schiff bases showing anticancer activity against various human cancerous and noncancerous cell lines.

Anticonvulsant Agents :

- (Pandey & Srivastava, 2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited seizures protection, suggesting potential as anticonvulsant agents.

Safety And Hazards

特性

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMVKXAJZFXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | |

Synthesis routes and methods I

Procedure details

In 8.5 ml of acetic acid introduced therein hydrogen chloride gas (400 mg, 11.0 mmol), 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol, obtained in Example 1) and platinum oxide (30 mg) were added to stir under hydrogen gas atmosphere for 24 hours at 20° C. After removal of insoluble matters from the reaction mixture, the filtrate was concentrated, 0.5N NaOH (10 ml) was added to the residue, which was extracted with chloroform, the extract was dried over anhydrous sodium sulfate, concentrated, and distilled in vacuo to afford 188 mg of the desired compound (Yield: 61%).

Synthesis routes and methods II

Procedure details

Among two types of said reducing reaction, the former type reaction will be completed within 0.5 to 6 hours, when 1 equivalent amount of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine or a salt thereof and 3 to 10 equivalent amount of the acid and 3 to 10 equivalent amount of the metal or the metal salt were dissolved in a suitable solvent to stir the mixture at room temperature. As the solvent, methanol, ethanol, n-propanol, i-propanol or the like alcohol; water; or a mixture of water and an alcohol may be listed. After completion of the reaction, insoluble matters were filtered off, the filtrate was, if necessary, concentrated in vacuo, adding thereto an alkali solution, filtering off, if necessary, insoluble matters, distilling out the solvent, extracting with use of an organic solvent, concentrating the extract, and distilling the residue; or after completion of the reaction, an alkali carbonate or a solution thereof was added to the reaction mixture, filtering off formed insoluble matters, concentrating the filtrate in vacuo, dissolving or suspending the resulting residue in an organic solvent, stirring same for 1 to 12 hours at 20° C., while introducing ammonia gas, filtering-off insoluble matters, concentrating the filtrate in vacuo, and then distilling in vacuo to afford the desired 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (Compound III). As the alkali for alkalidizing the reaction mixture, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium hydrogen carbonate or the like may be listed. As the extraction solvent, methylene chloride, chloroform, ethyl ether, ethyl acetate or the like may be listed. While, as the basic carbonate, sodium carbonate, sodium hydrogen carbonate, potassium carbonate, potassium hydrogen carbonate, calcium carbonate or the like may be listed. As the organic solvent for dissolving or suspending the residue, benzene, toluene, tetrahydrofuran, dioxane or the like ether solvent; methanol, ethanol, i-propanol, n-propanol, i-butanol, n-butanol or the like alcoholic solvent may be listed.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Synthesis routes and methods III

Procedure details

To a suspension of Raney nickel (300 mg) in 5.0 ml of ethanol, 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 1.76 mmol, obtained in Example 1) was added and the resulting mixture was stirred for 1 hour at 20° C. under hydrogen atmosphere. The catalyst was filtered off, the filtrate was concentrated, and the resulting crude product was distilled in vacuo to afford 185 mg of the desired compound (Yield: 75%).

Quantity

300 mg

Type

reactant

Reaction Step One

Name

Yield

75%

Synthesis routes and methods IV

Procedure details

To a homogenous solution of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.00 g, 5.88 mmol) and NaOH (0.235 g (5.88 mmol) in 5 ml of ethanol, 0.40 g of Raney nickel were added to stir the mixture under hydrogen atmosphere at 20° C. for 12 hours. The catalyst was filtered off, and then the filtrate was poured into 33% HCl/ipropanol (5.0 ml) below 20° C. The reaction mixture was evaporated to dryness to give crude crystal. The crude crystal was suspended in toluene (5.0 ml) and to the suspension was introduced NH3 gas to stir at 20° C. for 12 hours. The precipitate was filtered off and the filtrate was evaporated to afford 716 mg of the desired compound (Yield: 86.9%).

Quantity

1 g

Type

reactant

Reaction Step One

Name

Yield

86.9%

Synthesis routes and methods V

Procedure details

To 5.0 ml of 80% ethanol, 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 1.76 mmol, obtained in Example 1) and concentrated hydrochloric acid (0.45 ml, 5.28 mmol) were added to stir for 10 minutes at 20° C. Then, iron powder (500 mg, 8.95 mmol) was added to the mixture to further stirr for 1 hour at 20° C. Insoluble matters were filtered off and the filtrate was concentrated, adding 0.5N NaOH (10 ml) to the residue, filtering the solution to further remove insoluble matters, extracting the filtrate with chloroform, drying the extract over anhydrous sodium sulfate, concentrating the extract, and distilling the resulting crude product to afford 224 mg of the desired compound (Yield: 91%).

Quantity

300 mg

Type

reactant

Reaction Step Two

Citations

For This Compound

3

Citations

Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline (MG2 and MG3) were prepared and tested in vitro against CQ-sensitive and CQ-resistant strains of Plasmodium …

Number of citations: 48

www.sciencedirect.com

The 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment, either alone (CQ) or in combination with artemisinin …

Number of citations: 11

www.mdpi.com

A set of novel riminophenazine derivatives has been synthesized and evaluated for in vitro activity against chloroquine–sensitive (CQ-S) and chloroquine–resistant (CQ-R) strains of …

Number of citations: 24

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)